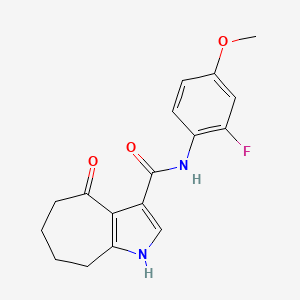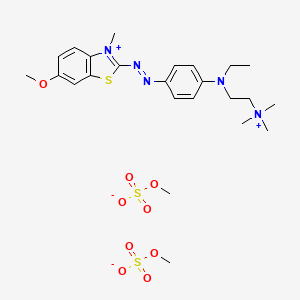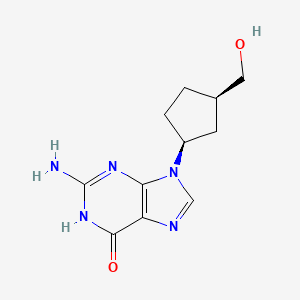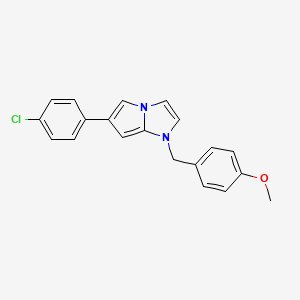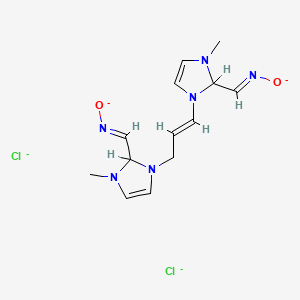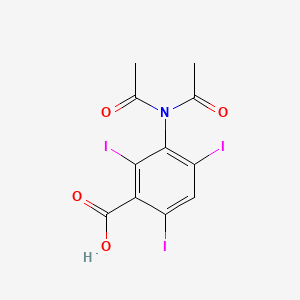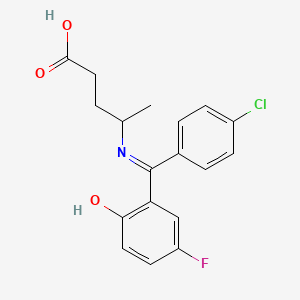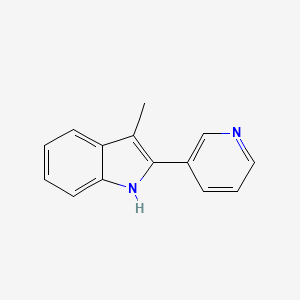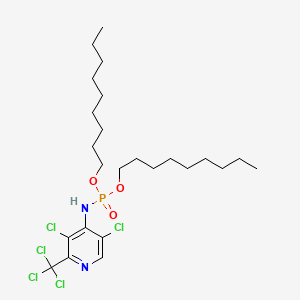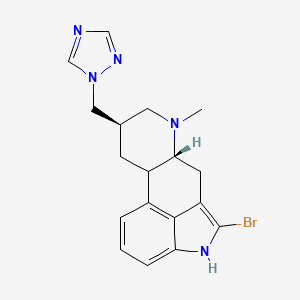
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a triazole ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Bromination: Introduction of the bromine atom at the 2-position of the ergoline ring.
Methylation: Addition of a methyl group at the 6-position.
Triazole Formation: Formation of the triazole ring at the 8-position through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted ergoline derivatives.
Scientific Research Applications
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ergoline: The parent compound, known for its pharmacological properties.
2-Bromoergoline: A brominated derivative with similar chemical properties.
6-Methylergoline: A methylated derivative with distinct biological activity.
8-(1H-1,2,4-Triazol-1-ylmethyl)ergoline: A triazole-containing derivative with unique chemical properties.
Uniqueness
Ergoline, 2-bromo-6-methyl-8-(1H-1,2,4-triazol-1-ylmethyl)-, (8-beta)- is unique due to the combination of bromine, methyl, and triazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
160730-57-4 |
|---|---|
Molecular Formula |
C18H20BrN5 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
(6aR,9R)-5-bromo-7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C18H20BrN5/c1-23-7-11(8-24-10-20-9-21-24)5-13-12-3-2-4-15-17(12)14(6-16(13)23)18(19)22-15/h2-4,9-11,13,16,22H,5-8H2,1H3/t11-,13?,16-/m1/s1 |
InChI Key |
OIEOLSGTSYIVSE-UJBKNGIVSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
Canonical SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)CN5C=NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


